molecular formula C17H18FN3O2S B6451475 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine CAS No. 2548980-03-4

3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine

Cat. No.: B6451475
CAS No.: 2548980-03-4
M. Wt: 347.4 g/mol
InChI Key: JXPCCKXAIJOHMV-UHFFFAOYSA-N
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Description

The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a pyridine derivative characterized by a unique structural framework. Its core consists of a pyridine ring substituted with a methylsulfanyl (-SCH₃) group at the 2-position and a pyrrolidine-1-carbonyl moiety at the 3-position. The pyrrolidine ring is further modified by a [(5-fluoropyridin-2-yl)oxy]methyl group, introducing fluorinated aromaticity and ether linkages.

The molecular complexity of this compound arises from its multi-component architecture, which includes:

  • A 5-fluoropyridinyl group (electron-withdrawing fluorine enhances metabolic stability).
  • A pyrrolidine-carbonyl bridge (improves solubility and modulates steric effects).
  • A methylsulfanyl substituent (may influence redox properties or binding interactions).

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-24-16-14(3-2-7-19-16)17(22)21-8-6-12(10-21)11-23-15-5-4-13(18)9-20-15/h2-5,7,9,12H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPCCKXAIJOHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized by comparing it to related pyridine derivatives documented in the literature and catalogs (see Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Source
3-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine C₁₇H₁₇FN₂O₂S* ~348.4 (estimated) - 2-(methylsulfanyl)
- 3-(pyrrolidine-carbonyl)
- 5-fluoropyridinyl ether
High molecular complexity; combines fluorinated, sulfanyl, and bicyclic motifs Target compound
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.18 - 2-amino
- 5-fluoropyridinyl
- propanol chain
Simpler structure; amino and hydroxyl groups enhance polarity
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₁H₃₁FN₂O₂Si ~414.6 - Silyl-protected hydroxyl
- fluoronicotinaldehyde oxime
- pyrrolidine
Bulky silyl group improves lipophilicity; oxime may confer reactivity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS ~333.7 - Chlorophenylsulfanyl
- trifluoromethylpyrazole
Sulfanyl and trifluoromethyl groups common in agrochemicals

Structural and Functional Analysis

Fluorinated Pyridine Motifs

The 5-fluoropyridinyl group in the target compound is shared with 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol . Fluorination typically enhances metabolic stability and bioavailability by resisting oxidative degradation. However, the target compound’s fluoropyridinyl group is part of an ether linkage, whereas the analog in lacks this feature, resulting in divergent electronic and steric profiles.

Pyrrolidine Derivatives

The pyrrolidine-carbonyl bridge in the target compound is structurally analogous to (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime . Both compounds utilize pyrrolidine to connect functional groups, but the latter employs a silyl-protected hydroxyl group, which increases lipophilicity—a critical factor in blood-brain barrier penetration.

Sulfanyl Substituents

The methylsulfanyl group at the 2-position of the target compound’s pyridine ring is reminiscent of the chlorophenylsulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Sulfanyl groups often participate in hydrophobic interactions or redox reactions, but the methylsulfanyl group’s smaller size may reduce steric hindrance compared to bulkier aryl-sulfanyl analogs.

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